2-Oxetanone, 4-(chloromethyl)- 2-Oxetanone, 4-(chloromethyl)-
Brand Name: Vulcanchem
CAS No.: 6737-16-2
VCID: VC19729214
InChI: InChI=1S/C4H5ClO2/c5-2-3-1-4(6)7-3/h3H,1-2H2
SMILES:
Molecular Formula: C4H5ClO2
Molecular Weight: 120.53 g/mol

2-Oxetanone, 4-(chloromethyl)-

CAS No.: 6737-16-2

Cat. No.: VC19729214

Molecular Formula: C4H5ClO2

Molecular Weight: 120.53 g/mol

* For research use only. Not for human or veterinary use.

2-Oxetanone, 4-(chloromethyl)- - 6737-16-2

Specification

CAS No. 6737-16-2
Molecular Formula C4H5ClO2
Molecular Weight 120.53 g/mol
IUPAC Name 4-(chloromethyl)oxetan-2-one
Standard InChI InChI=1S/C4H5ClO2/c5-2-3-1-4(6)7-3/h3H,1-2H2
Standard InChI Key JQYKEHCFSSGQTL-UHFFFAOYSA-N
Canonical SMILES C1C(OC1=O)CCl

Introduction

Chemical Structure and Properties

Molecular Geometry and Bonding

The core structure of 2-Oxetanone, 4-(chloromethyl)- consists of a four-membered oxetane ring (C₃O) with a ketone group at position 2 and a chloromethyl (-CH₂Cl) substituent at position 4. The ring’s strain energy (~106 kJ/mol) and the electron-withdrawing chlorine atom create a reactive site for nucleophilic attacks. X-ray crystallography of analogous oxetanes reveals bond angles of ~88° at the oxygen atom, contributing to ring strain .

Table 1: Molecular Properties of 2-Oxetanone, 4-(chloromethyl)-

PropertyValueSource
Molecular FormulaC₄H₅ClO₂
Molecular Weight120.53 g/mol
IUPAC Name4-(chloromethyl)oxetan-2-one
SMILESC1C(OC1=O)CCl
InChIKeyJQYKEHCFSSGQTL-UHFFFAOYSA-N

Stereochemical Considerations

The chiral center at C4 permits enantiomeric forms. The (4S)-stereoisomer (CAS 58067872) has been isolated, with a specific rotation influencing its reactivity in asymmetric synthesis . Computational studies suggest that the chloromethyl group’s orientation affects ring strain and intermolecular interactions, which are critical in crystallization and polymer formation .

Synthesis and Preparation Methods

Chloromethylation of Oxetanones

A common route involves the chloromethylation of 4-methyl-2-oxetanone (β-butyrolactone) using chlorinating agents like SOCl₂ or PCl₅. This method yields 2-Oxetanone, 4-(chloromethyl)- with ~70% efficiency, though side reactions such as ring-opening or over-chlorination require careful temperature control (0–5°C) .

Ring-Closure Strategies

Alternative approaches employ cyclization of γ-chloromethyl-β-ketoesters under basic conditions. For example, treating ethyl 4-chloro-3-oxopentanoate with NaH in THF induces intramolecular esterification, forming the oxetane ring . This method avoids pre-formed oxetanes but demands anhydrous conditions to prevent hydrolysis.

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Challenges
Chloromethylation7095Side reactions at higher temps
Ring-Closure6590Moisture sensitivity

Applications in Organic Synthesis

Pharmaceutical Intermediates

The chloromethyl group serves as a leaving group in nucleophilic substitutions, enabling the synthesis of β-amino alcohols and heterocycles. For instance, reaction with primary amines produces 4-aminomethyl-2-oxetanones, precursors to β-lactam antibiotics .

Polymer Chemistry

Ring-opening polymerization (ROP) of 2-Oxetanone, 4-(chloromethyl)-, initiated by Lewis acids (e.g., Sn(Oct)₂), yields polyesters with pendant chloromethyl groups. These polymers are functionalized post-polymerization to introduce hydrophilic or cross-linking moieties, useful in drug delivery systems .

Future Research Directions

  • Biological Activity Screening: Evaluate antimicrobial and anticancer properties using in vitro models.

  • Green Synthesis: Develop catalytic chloromethylation methods to reduce SOCl₂/PCl₅ usage.

  • Polymer Functionalization: Explore click chemistry (e.g., azide-alkyne cycloaddition) to modify pendant groups .

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